molecular formula C8H12N2O2S B14695704 Methyl 2-cyano-3-(dimethylamino)-3-methylsulfanylprop-2-enoate CAS No. 25241-08-1

Methyl 2-cyano-3-(dimethylamino)-3-methylsulfanylprop-2-enoate

Cat. No.: B14695704
CAS No.: 25241-08-1
M. Wt: 200.26 g/mol
InChI Key: OBJIENHWEKLSSE-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-(dimethylamino)-3-methylsulfanylprop-2-enoate is an organic compound with the molecular formula C8H12N2O2S. This compound is known for its unique structure, which includes a cyano group, a dimethylamino group, and a methylsulfanyl group attached to a prop-2-enoate backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyano-3-(dimethylamino)-3-methylsulfanylprop-2-enoate typically involves the reaction of methyl cyanoacetate with dimethylamine and methyl mercaptan under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(dimethylamino)-3-methylsulfanylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyano-3-(dimethylamino)-3-methylsulfanylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-cyano-3-(dimethylamino)-3-methylsulfanylprop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the dimethylamino group can participate in nucleophilic reactions. The methylsulfanyl group can undergo oxidation or substitution reactions, leading to the formation of different products. These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-cyano-3-(dimethylamino)acrylate: Similar structure but lacks the methylsulfanyl group.

    2-Cyano-3-(dimethylamino)prop-2-ene thioamide: Contains a thioamide group instead of the methylsulfanyl group.

    N,N’-(1,4-phenylene)bis(2-cyano-3-(dimethylamino)acrylamide): A more complex structure with additional functional groups.

Uniqueness

Methyl 2-cyano-3-(dimethylamino)-3-methylsulfanylprop-2-enoate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

25241-08-1

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

methyl 2-cyano-3-(dimethylamino)-3-methylsulfanylprop-2-enoate

InChI

InChI=1S/C8H12N2O2S/c1-10(2)7(13-4)6(5-9)8(11)12-3/h1-4H3

InChI Key

OBJIENHWEKLSSE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=C(C#N)C(=O)OC)SC

Origin of Product

United States

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